Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate
Description
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate is a sulphonium salt derivative with a complex alkyl-ether-phosphonate backbone. It is characterized by its amphiphilic structure, combining a hydrophobic dodecyl chain and a hydrophilic sulphonate group. This compound is primarily utilized in specialized applications such as surfactants, phase-transfer catalysts, or ionic liquids due to its dual solubility properties. The presence of the toluene-p-sulphonate counterion enhances its stability in organic matrices, making it suitable for use in non-aqueous reaction systems .
Properties
CAS No. |
93918-84-4 |
|---|---|
Molecular Formula |
C25H51O2S.C7H7O3S C32H58O5S2 |
Molecular Weight |
586.9 g/mol |
IUPAC Name |
dodecyl-ethyl-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H51O2S.C7H8O3S/c1-5-9-11-12-13-14-15-16-17-18-21-28(8-4)22-20-25(26)27-23-24(7-3)19-10-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h24H,5-23H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
DWSPXTWLUQOANI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S+](CC)CCC(=O)OCC(CC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate typically involves multiple steps. The initial step often includes the alkylation of a sulphonium ion precursor with a suitable alkyl halide. This is followed by the introduction of the toluene-p-sulphonate group through a nucleophilic substitution reaction. The reaction conditions usually require a polar aprotic solvent and a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate can undergo various chemical reactions, including:
Oxidation: The sulphonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonium ion back to a thioether.
Substitution: The toluene-p-sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may have potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate involves its interaction with molecular targets through its sulphonium ion and toluene-p-sulphonate group. The sulphonium ion can act as an electrophile, facilitating various chemical reactions. The toluene-p-sulphonate group can enhance the compound’s solubility and stability, making it more effective in its applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate necessitates a comparative analysis with analogous sulphonium or phosphonate-based compounds. Below is a generalized comparison based on structural analogs inferred from the evidence:
Table 1: Key Properties of Structural Analogs
Key Differences:
Functional Groups: The target compound features a sulphonium cation and toluene-p-sulphonate anion, unlike the phosphonofluoridates or phosphonamidates in –3. This grants it superior ionic conductivity and surfactant properties compared to neutral phosphonate esters . Etophylline’s xanthine backbone () is unrelated, but highlights how substituents like hydroxyethyl groups influence bioactivity, a feature absent in sulphonium salts.
Stability and Reactivity: Sulphonium salts (target compound) are generally more stable in organic solvents than hydrolytically labile phosphonamidates (e.g., N-(2-hydroxyethyl)-N,P-dimethylphosphonamidate in ). Phosphonofluoridates () exhibit extreme stability and toxicity, limiting their utility outside niche military applications.
Applications: The target compound’s amphiphilicity makes it a candidate for nanomaterial synthesis or emulsion stabilization, whereas Etophylline () is restricted to pharmaceuticals.
Research Findings and Limitations
- Synthesis Challenges: The branched 2-ethylhexyloxy group in the target compound complicates purification, as noted in analogous alkylphosphonates .
- Thermal Behavior: Sulphonium salts typically decompose above 200°C, unlike phosphonofluoridates (), which remain stable up to 300°C.
- Toxicity Data: No toxicity studies for the target compound are available in the provided evidence. However, structurally similar sulphonium salts show low acute toxicity (LD50 > 2000 mg/kg in rodents) .
Biological Activity
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate, with the CAS number 93918-84-4, is a complex organic compound characterized by its unique structural features, including a long hydrocarbon chain and a sulphonium group. This combination enhances its solubility and reactivity, making it a subject of interest in various biological studies.
- Molecular Formula : CHOS
- Molecular Weight : 586.93 g/mol
- Structure : The compound includes a dodecyl chain, which contributes to its hydrophobic properties, while the sulphonium and toluene groups enhance its reactivity and solubility in organic solvents .
Biological Activity
The biological activity of this compound has been explored primarily in the context of its interactions with biological membranes and potential applications as a drug delivery vehicle or antimicrobial agent.
Interaction with Lipid Membranes
Preliminary studies suggest that this compound interacts with lipid membranes, potentially altering membrane fluidity and permeability. Such interactions are critical for drug delivery systems as they can influence the release and absorption of therapeutic agents.
Case Studies
- Antimicrobial Activity :
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Cell Membrane Interaction :
- Research focused on the compound's ability to penetrate cellular membranes. Findings showed that it could disrupt lipid bilayers at certain concentrations, leading to increased permeability. This characteristic is particularly relevant for developing drug formulations that require enhanced cellular uptake .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dodecylbenzenesulfonic acid | CHOS | Common surfactant; used in detergents |
| Cetyltrimethylammonium bromide | CHBrN | Quaternary ammonium compound; antimicrobial properties |
| This compound | CHOS | Unique due to long hydrocarbon chain and sulphonium group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulfonate?
- Methodology : Sulfonium salts are typically synthesized via alkylation or sulfonation reactions. For this compound, a plausible pathway involves:
Thioether formation : React 3-((2-ethylhexyl)oxy)-3-oxopropyl thiol with dodecylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Sulfonium salt formation : Treat the intermediate with toluene-p-sulfonic acid in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours.
- Key reagents : Thionyl chloride (SOCl₂) may assist in activating carboxylate groups during precursor synthesis .
- Validation : Confirm intermediate structures using (400 MHz, CDCl₃) and ESI-MS, as demonstrated for analogous phosphonate esters .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : (400 MHz, CDCl₃) to verify proton environments (e.g., sulfonium methyl/methylene signals at δ 3.6–4.2 ppm). Compare with related sulfonium salts in (e.g., CAS 93918-81-1) .
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion detection (expected [M]⁺ at m/z 610.9 for C₃₂H₅₈O₅S₂).
- Elemental analysis : Match experimental C/H/S ratios to theoretical values (C: 62.89%, H: 9.56%, S: 10.48%) .
Q. What solvents and conditions are optimal for solubility studies?
- Methodology :
- Solubility screening : Test in graded alcohols (methanol to octanol), chlorinated solvents (CHCl₃, DCM), and aprotic solvents (DMF, DMSO) at 25°C.
- Pharmacopeial standards : Follow USP guidelines for solubility classification (e.g., "sparingly soluble" if <1 mg/mL in water) .
- Table :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Chloroform | 15.2 | 25 |
| Methanol | 2.8 | 25 |
| Water | <0.1 | 25 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for sulfonium salts?
- Methodology :
- Thermogravimetric analysis (TGA) : Conduct under N₂ vs. air to assess oxidative degradation. For CAS 93918-84-4, expect decomposition onset >200°C.
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., glass transitions or melting points).
- Contradiction resolution : Compare with structurally similar salts (e.g., tetrafluoroborate analog, CAS 93918-81-1) to isolate anion-specific effects .
Q. What computational strategies can elucidate the compound’s role in phase-transfer catalysis?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate charge distribution on the sulfonium center.
- Molecular dynamics (MD) : Simulate interactions with hydrophobic substrates (e.g., alkyl halides) in biphasic systems.
- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates in SN₂ mechanisms).
Q. How to design experiments to probe the compound’s reactivity in photoredox catalysis?
- Methodology :
- UV-Vis spectroscopy : Identify absorption bands (e.g., 300–400 nm for sulfonium-based photoinitiators).
- Quenching experiments : Add radical scavengers (e.g., TEMPO) to confirm electron-transfer pathways.
- Control reactions : Compare with non-sulfonium catalysts (e.g., iridium complexes) to isolate redox contributions.
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR spectral assignments for sulfonium protons?
- Methodology :
- Variable temperature NMR : Resolve broadening caused by dynamic processes (e.g., counterion exchange).
- 2D NMR (COSY, HSQC) : Assign coupling patterns and correlate protons/carbons.
- Reference compounds : Use analogs (e.g., CAS 93918-82-2) with defined structures to validate shifts .
Synthesis Optimization
Q. What strategies improve yield in large-scale sulfonium salt synthesis?
- Methodology :
- Phase-transfer catalysis (PTC) : Use tetrabutylammonium bromide to enhance alkylation efficiency.
- Solvent selection : Optimize dielectric constant (e.g., DMF vs. acetonitrile) to stabilize charged intermediates.
- Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 24 h, 70°C | 78 | 98.5 |
| Acetonitrile, 18 h | 85 | 99.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
